molecular formula C10H8BrNO2S B1397103 Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate CAS No. 870244-28-3

Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate

Cat. No.: B1397103
CAS No.: 870244-28-3
M. Wt: 286.15 g/mol
InChI Key: MUOYGRONALMVJQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate is a chemical compound characterized by its bromine and methyl groups attached to a thieno[2,3-C]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-C]pyridine derivatives followed by methylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide (MeI) under controlled temperatures and pressures.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted thieno[2,3-C]pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable compound for drug discovery.

Medicine: The compound has been investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atom and the methyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

  • Methyl 4-bromo-1H-thieno[2,3-C]pyridine-2-carboxylate

  • Methyl 4-chloro-3-methylthieno[2,3-C]pyridine-2-carboxylate

  • Methyl 4-iodo-3-methylthieno[2,3-C]pyridine-2-carboxylate

Uniqueness: Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate stands out due to its bromine atom, which imparts unique chemical properties compared to its chloro and iodo counterparts. This difference in halogenation can lead to variations in reactivity and biological activity.

Properties

IUPAC Name

methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-5-8-6(11)3-12-4-7(8)15-9(5)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOYGRONALMVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CN=CC(=C12)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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